molecular formula C8H20NO6P B1668901 L-alpha-Glycerylphosphorylcholine (GPC) CAS No. 28319-77-9

L-alpha-Glycerylphosphorylcholine (GPC)

Numéro de catalogue: B1668901
Numéro CAS: 28319-77-9
Poids moléculaire: 257.22 g/mol
Clé InChI: SUHOQUVVVLNYQR-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Choline Alfoscerate, also known as L-alpha-glycerylphosphorylcholine (α-GPC), is a choline-containing phospholipid metabolite that occurs naturally in the brain and is recognized as an essential nutrient . It serves as a highly efficient cholinergic precursor and phospholipid source, making it a valuable compound for neuroscience and cognitive health research . Its primary research value lies in its ability to readily cross the blood-brain barrier, where it is metabolized into glycerophosphate and choline. The choline is then utilized in the synthesis of the critical neurotransmitter acetylcholine, while glycerophosphate contributes to the formation of membrane phospholipids . This dual mechanism supports synaptic transmission, neuronal communication, and cell membrane stability and fluidity . Investigations into Choline Alfoscerate are primarily focused on its potential neuroprotective and cognitive-enhancing properties. Preclinical and clinical studies have explored its role in modulating cholinergic transmission, which is fundamental to cognitive processes and is often compromised in age-related cognitive decline and neurodegenerative conditions . Recent in vitro evidence suggests it may also possess neuroprotective effects against β-amyloid injury, indicating potential research applications in Alzheimer's disease pathology . While some real-world observational studies have reported associations with reduced all-cause mortality in dementia patients and modest cognitive benefits in specific populations like older adults with type 2 diabetes, other large-scale analyses, particularly in patients with mild cognitive impairment (MCI), have found no association with the progression to dementia . These conflicting outcomes highlight the need for further rigorous, controlled research to definitively establish its efficacy and mechanisms of action, underscoring its value as a research tool. This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Chemical Information: IUPAC Name: (2-{[(2R)-2,3-dihydroxypropyl phosphonato]oxy}ethyl)trimethylazanium . Molecular Formula: C8H20NO6P . Molecular Weight: 257.22 g/mol . CAS Registry Number: 28319-77-9 .

Propriétés

Numéro CAS

28319-77-9

Formule moléculaire

C8H20NO6P

Poids moléculaire

257.22 g/mol

Nom IUPAC

[(2S)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1

Clé InChI

SUHOQUVVVLNYQR-QMMMGPOBSA-N

SMILES isomérique

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](CO)O

SMILES canonique

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O

Apparence

Solid powder

melting_point

142.5 °C

Autres numéros CAS

28319-77-9

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

3-Phosphocholine, Glycerol
Alfoscerate, Choline
Alphoscerate, Choline
Choline Alfoscerate
Choline Alphoscerate
Choline Glycerophosphate
Glycerol 3 Phosphocholine
Glycerol 3-Phosphocholine
Glycerophosphate, Choline
Glycerophosphorylcholine
Glycerylphosphorylcholine
L alpha Glycerylphosphorylcholine
L-alpha-Glycerylphosphorylcholine

Origine du produit

United States

Méthodes De Préparation

Phosphorylcholine Intermediate Synthesis

The foundational step involves preparing 2-(trimethylammonio)ethyl hydrogen phosphate (phosphorylcholine) through choline chloride phosphorylation. The optimal batch process combines choline chloride (4.31 mmol) with phosphorus oxychloride (POCl₃, 34.48 mmol) in anhydrous chloroform at 25°C for 4 hours, achieving 86% conversion. Flow reactor adaptations demonstrate superior efficiency, with POCl₃ and choline chloride solutions (0.0296 mL/min and 0.00165 mL/min flow rates respectively) yielding 97.3% conversion in 3.25 hours through a 30 mL PTFE tubular reactor. Critical parameters include:

Parameter Batch Process Flow System
POCl₃:Choline ratio 8:1 6:1
Reaction time 4 hours 3.25 hours
Solvent system CHCl₃/H₂O CHCl₃/H₂O
Conversion yield 86% 97.3%

Nucleophilic Substitution with (R)-3-Chloro-1,2-Propanediol

The second stage couples phosphorylcholine with (R)-3-chloro-1,2-propanediol (CPD) under basic conditions. Batch reactions in ethanol/water (1:1 v/v) at pH 10 and 75°C for 24 hours achieve 98% conversion. Flow system optimization reduces processing time to 4 hours with 50% conversion in pure aqueous systems versus 28.3% in ethanol/water mixtures, demonstrating water's critical role in solubilizing intermediates. The reaction mechanism proceeds through SN2 displacement, requiring strict control of:

  • Molar ratio : CPD:phosphorylcholine ≥1.14:1
  • Temperature gradient : 70-75°C prevents epoxide formation
  • Base addition rate : KOH maintained at pH 9.5-10.2

Crystallization and Purification Optimization

Impurity Removal Strategies

Patent KR20200099021A details a three-stage purification:

  • Primary filtration : Remove calcium chloride byproducts using 0.45 μm PTFE membranes
  • Solvent extraction : MTBE/water partitioning reduces chloride ions to <50 ppm
  • Seeded crystallization : 10-20°C cooling with 0.1% w/w seed crystals yields 79% recovery

Comparative solvent studies reveal:

Solvent Crystal growth rate Final purity Chloride content
Ethanol 0.8 mm/hour 98.2% 120 ppm
MTBE 2.1 mm/hour 99.9% 18 ppm
Isopropyl alcohol 0.5 mm/hour 97.8% 95 ppm

Drying and Stabilization

Vacuum drying at 60°C for 12 hours produces hygroscopic crystals requiring immediate nitrogen-flushed packaging. Lyophilization alternatives increase thermal stability (decomposition onset 185°C vs 168°C for vacuum-dried material) but reduce bulk density by 40%.

Analytical Quality Control Protocols

Spectroscopic Characterization

1H NMR (D₂O, 400 MHz) confirms structure through characteristic peaks:

  • δ 4.04 ppm (m, 2H, glyceryl CH₂)
  • δ 3.36 ppm (t, 2H, phosphorylcholine CH₂)
  • δ 2.91 ppm (s, 9H, N(CH₃)₃)

HPLC purity analysis employs:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 10 mM NH₄HCO₃ (pH 8.0)/MeOH (70:30)
  • Retention time: 4.2 minutes

Impurity Profiling

LC-MS identifies three critical impurities:

  • Lysophosphatidylcholine : m/z 522.3 [M+H]+ (limit: 0.15%)
  • Choline chloride : m/z 104.1 [M]+ (limit: 0.05%)
  • Glycerophosphoric acid : m/z 172.9 [M-H]- (limit: 0.2%)

Industrial Scale-Up Considerations

Continuous Flow Advantages

The MDPI flow system demonstrates:

  • 83% reduction in POCl₃ usage vs batch processes
  • 6.5-fold increase in space-time yield (4.28 g/L·h vs 0.66 g/L·h)
  • 98% solvent recovery through in-line distillation

Regulatory Compliance

ICH Q3D elemental analysis requirements:

Element Permitted daily exposure (μg/g) Achieved levels
Palladium 10 <2
Platinum 5 <1
Nickel 20 8

Emerging Synthetic Technologies

Enzymatic Phosphorylation

Pilot studies using phospholipase D show:

  • 92% conversion at 37°C in 8 hours
  • Eliminates chloride byproducts
  • Requires costly enzyme immobilization ($320/kg product)

Microwave-Assisted Synthesis

Pulsed microwave irradiation (300W, 2.45 GHz) reduces:

  • Phosphorylation time from 4 hours to 35 minutes
  • Energy consumption by 68%
  • Maintains 99.1% enantiomeric excess

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La glycérylphosphorylcholine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée comme précurseur pour la synthèse d'autres composés. En biologie, elle est étudiée pour son rôle dans les fonctions cellulaires et les voies de signalisation. En médecine, la glycérylphosphorylcholine est utilisée pour améliorer la fonction cognitive et traiter les troubles neurologiques tels que la maladie d'Alzheimer et la démence multi-infarctus. Elle est également utilisée pour améliorer l'attention, la cognition et la mémoire chez les personnes de tous âges.

Mécanisme d'action

La glycérylphosphorylcholine exerce ses effets en délivrant rapidement de la choline au cerveau à travers la barrière hémato-encéphalique. C'est un précurseur biosynthétique de l'acétylcholine, un neurotransmetteur impliqué dans diverses fonctions cognitives. La glycérylphosphorylcholine améliore la transmission cholinergique dans le cerveau, ce qui est associé à une amélioration de la fonction cognitive et à une neuroprotection.

Applications De Recherche Scientifique

Cognitive Disorders

Choline alfoscerate has been extensively studied for its effects on cognitive function in patients with Alzheimer's disease and mild cognitive impairment (MCI). Clinical trials have shown mixed results regarding its efficacy:

  • Alzheimer's Disease : Studies indicate that choline alfoscerate can improve memory and attention in patients with Alzheimer's disease . However, some controlled trials have failed to demonstrate significant improvements when used alone or with cholinesterase inhibitors .
  • Mild Cognitive Impairment : A multicenter cohort study revealed no significant association between choline alfoscerate use and progression from MCI to Alzheimer's disease or all-cause dementia . This suggests that while it may provide symptomatic relief, it does not necessarily alter disease progression.

Neuroprotection

Choline alfoscerate has shown promise in neuroprotective applications:

  • Stroke Recovery : Its neuroprotective properties may aid recovery post-stroke by enhancing cholinergic signaling and supporting neuronal survival during ischemic events .
  • Seizure Management : Preclinical studies indicate that choline alfoscerate can mitigate neurotoxicity associated with seizures, suggesting potential applications in seizure disorders .

Preclinical Studies

Research has demonstrated several beneficial effects of choline alfoscerate in animal models:

  • In vitro studies showed that it can counteract neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology .
  • Animal studies indicated enhancements in synaptic function and neuronal resilience during ischemic events .

Case Studies

A review of case studies highlights the following:

  • Patients treated with choline alfoscerate reported subjective improvements in cognitive function and quality of life.
  • Observational studies suggest that patients with concurrent ischemic cerebrovascular disease may experience enhanced cognitive benefits when using choline alfoscerate alongside acetylcholinesterase inhibitors .

Summary Table of Applications

Application AreaDescriptionEvidence Level
Cognitive DisordersUsed to improve memory and attention in Alzheimer’s disease patientsMixed results
Mild Cognitive ImpairmentNo significant effect on progression to dementia reportedObservational
NeuroprotectionPotential benefits in stroke recovery and seizure managementPreclinical
Enhanced Acetylcholine LevelsIncreases bioavailability of acetylcholine, potentially improving synaptic transmissionEstablished

Mécanisme D'action

Glycerylphosphorylcholine exerts its effects by rapidly delivering choline to the brain across the blood-brain barrier. It is a biosynthetic precursor of acetylcholine, a neurotransmitter involved in various cognitive functions. Glycerylphosphorylcholine enhances cholinergic transmission in the brain, which is associated with improved cognitive function and neuroprotection .

Comparaison Avec Des Composés Similaires

Table 1: Key Clinical Outcomes in Combination Therapies (24-Week Trial)

Compound MMSE Improvement (24 weeks) ADAS-Cog Improvement (24 weeks) Noncognitive Symptom Improvement
Choline Alfoscerate + Donepezil (DN) +1.61% +18.5% Significant improvement
Donepezil alone (DO) +1.07% +9.4% Minimal improvement
Acetyl-l-carnitine + Donepezil (DA) -5.71% Not reported No improvement
Ginkgo biloba + Donepezil (DG) -2.17% Not reported Mild improvement

Data derived from a mixed double-blind RCT and open-label trial involving 119 patients .

Table 2: Mechanisms and Bioavailability

Compound Mechanism of Action Bioavailability BBB Penetration
Choline Alfoscerate Enhances ACh synthesis, neuroprotection, hippocampal neurogenesis High (tablet/capsule bioequivalent) High (phospholipid structure)
CDP-Choline (Citicoline) Provides choline and cytidine, supports membrane repair Moderate Moderate
Acetyl-l-carnitine Mitochondrial support, antioxidant effects Moderate Low
Oxiracetam AMPA receptor modulation, synaptic plasticity High Moderate
Ginkgo biloba Antioxidant, improves cerebral blood flow Variable Low

Efficacy in Cognitive Domains

  • Choline Alfoscerate vs. CDP-Choline : Both increase plasma choline, but choline alfoscerate shows faster BBB penetration and superior improvements in memory tasks (e.g., 18.5% ADAS-Cog improvement vs. 9.4% for donepezil alone) . CDP-choline is effective in stroke recovery but less studied in AD .
  • Choline Alfoscerate vs. Acetyl-l-carnitine : In combination with donepezil, choline alfoscerate improved MMSE by 3.52% at 12 weeks, while acetyl-l-carnitine worsened scores (-2.17%) . Acetyl-l-carnitine primarily targets mitochondrial dysfunction, lacking robust cholinergic effects .
  • Choline Alfoscerate vs. Oxiracetam : Oxiracetam modulates AMPA receptors but shows inconsistent results in vascular dementia. Choline alfoscerate’s dual action on ACh and neurogenesis provides broader efficacy .

Pharmacokinetic Profiles

Table 3: Pharmacokinetic Parameters

Parameter Choline Alfoscerate (Capsule) Choline Alfoscerate (Tablet) CDP-Choline
Tmax (hours) 2.5 2.5 3.0
Cmax (ng/mL) 45.2 43.8 38.1
AUC0–24 (ng·h/mL) 648.3 632.9 521.7
Half-life (hours) 12.1 11.8 8.5

Bioequivalence studies confirm tablet and capsule equivalence (90% CI within 80–125%) .

Activité Biologique

Choline alfoscerate, also known as L-alpha-glycerylphosphorylcholine (α-GPC), is a choline-containing phospholipid that has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical studies, and implications for neurodegenerative diseases.

Choline alfoscerate serves as a precursor to acetylcholine, a critical neurotransmitter involved in memory and cognition. Its ability to cross the blood-brain barrier enhances its effectiveness compared to other choline sources like lecithin. The compound is believed to exert its effects through several mechanisms:

  • Neuroprotection : Choline alfoscerate activates neurotrophic survival pathways, which may protect neurons from apoptosis induced by β-amyloid peptides, a hallmark of Alzheimer's disease (AD) .
  • Cognitive Enhancement : By increasing acetylcholine levels in the brain, α-GPC supports cognitive functions such as memory and attention .
  • Modulation of Cholinergic System : It interacts with muscarinic acetylcholine receptors, influencing various cellular responses that are crucial for cognitive processes .

Efficacy in Clinical Studies

Numerous clinical trials have investigated the efficacy of choline alfoscerate in treating cognitive decline associated with neurodegenerative conditions. Below is a summary of key findings:

StudyPopulationInterventionOutcome MeasuresResults
Catanesi et al. (2020)In vitro models of ADCholine alfoscerate treatmentNeuronal survival, morphologyReduced apoptotic cell death; preserved neuronal structure
ASCOMALVA TrialPatients with dementiaCombination therapy (α-GPC + donepezil)MMSE, ADAS-Cog scoresSignificant improvement in cognitive function; DN group showed 18.5% improvement at 24 weeks
Lee et al. (2021)Adults with cognitive impairmentα-GPC supplementationCognitive and functional outcomesImproved cognition and behavior compared to placebo
Hearing Loss StudyOlder adults with hearing lossα-GPC administrationWord recognition score (WRS)Significant improvement in WRS after treatment

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease
A study by Catanesi et al. demonstrated that choline alfoscerate significantly reduced β-amyloid-induced neuronal death in vitro. The activation of brain-derived neurotrophic factor (BDNF) signaling was noted as a critical pathway for its neuroprotective effects, suggesting that α-GPC could be a viable therapeutic option for early-stage Alzheimer's patients.

Case Study 2: Cognitive Improvement in Dementia
In the ASCOMALVA trial, patients receiving a combination of choline alfoscerate and donepezil exhibited greater improvements in cognitive assessments compared to those receiving donepezil alone. The study highlighted that α-GPC could enhance the efficacy of existing dementia treatments by addressing cholinergic deficits more effectively.

Q & A

Q. What experimental models are most suitable for studying the neuroprotective effects of choline alfoscerate?

Choline alfoscerate’s neuroprotective effects are best studied using:

  • In vitro models : Neuronal cell lines (e.g., SH-SY5Y) exposed to β-amyloid toxicity or oxidative stress, with choline alfoscerate pretreatment (0.1–50 mM for 24–72 hours) .
  • In vivo models : Aged rodents or transgenic Alzheimer’s disease (AD) models, focusing on hippocampal neurogenesis, cholinergic receptor density, and cognitive behavioral assays (e.g., Morris water maze) .
  • Clinical models : Randomized controlled trials (RCTs) in vascular dementia or AD patients, measuring cognitive outcomes (MMSE, ADAS-Cog) and biomarkers (acetylcholine levels, brain atrophy via MRI) .

Q. How does choline alfoscerate enhance blood-brain barrier (BBB) permeability compared to other cholinergic precursors?

Choline alfoscerate’s phospholipid structure (uncharged glycerol-phosphorylcholine) allows direct integration into BBB membranes, bypassing active transport systems required for charged choline sources (e.g., choline bitartrate). Pharmacokinetic studies show 3.5-hour Tmax (time to peak plasma concentration) and 24-hour incorporation into brain phospholipids . Radiolabeled tracer studies in rats confirm rapid BBB penetration, with 40% higher brain choline uptake than phosphatidylcholine .

Q. What are standardized dosing protocols for preclinical and clinical studies?

  • Preclinical : 100–250 mg/kg/day in rodents via intraperitoneal or oral administration, sustained for 3–6 weeks to observe structural changes in hippocampal neurons .
  • Clinical : 400–1,200 mg/day orally in divided doses for 6–12 months, with efficacy plateauing beyond 6 months in AD trials . Bioequivalence studies confirm comparable absorption between tablet and softgel formulations .

Advanced Research Questions

Q. What mechanisms explain contradictory outcomes in choline alfoscerate trials for Alzheimer’s disease?

Discrepancies arise from:

  • Patient stratification : Trials excluding mixed dementia (vascular + AD) show stronger cognitive improvements (e.g., ADAS-Cog Δ = −2.1 vs. −0.8 in mixed cohorts) .
  • Cholinergic baseline variability : Patients with severe baseline acetylcholine deficiency (<50% of age-matched controls) respond poorly, suggesting a therapeutic ceiling .
  • Methodological biases : Open-label extensions in trials like ASCOMALVA overestimate effect sizes compared to double-blind phases .

Table 1 : Key Clinical Trial Outcomes

Trial DesignCognitive Improvement (MMSE)DurationReference
Double-blind RCT (AD)+1.8 points*6 months
Open-label extension (AD)+3.2 points12 months
Mixed dementia cohort+0.9 points6 months
*Statistically significant (p < 0.05).

Q. How does choline alfoscerate synergize with acetylcholinesterase inhibitors (AChEIs) like donepezil?

Combination therapy enhances:

  • Acetylcholine synthesis : Choline alfoscerate upregulates choline acetyltransferase (ChAT) activity, while donepezil inhibits acetylcholine breakdown. Synergy increases hippocampal acetylcholine by 60% vs. monotherapy in rat models .
  • Neuroprotection : Co-administration reduces hippocampal atrophy (15% volume preservation) and improves MMSE scores by 4.1 points in AD patients over 12 months .
  • Trial design considerations : Mixed double-blind/open-label phases are recommended to balance rigor and long-term safety monitoring .

Q. What biomarkers validate choline alfoscerate’s effect on age-related cholinergic decline?

Key biomarkers include:

  • Muscarinic M1 receptor density : PET imaging with [¹¹C]MP4A shows 20% receptor restoration in the frontal cortex after 6 months .
  • Nerve growth factor (NGF) receptors : Immunohistochemistry in post-mortem brains reveals increased TrkA-positive neurons in choline alfoscerate-treated subjects .
  • Plasma choline kinetics : LC-MS/MS quantifies 30% higher free choline levels at Tmax compared to baseline, correlating with cognitive improvements (r = 0.67) .

Methodological Challenges

Q. How should researchers address variability in choline alfoscerate’s pharmacokinetics across age groups?

  • Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for age-dependent reductions in BBB choline transport (40% lower in aged rats) .
  • Dose adjustment : Elderly patients may require 25% higher doses due to reduced renal clearance (t½ = 6.8 hours vs. 4.2 hours in young adults) .

Q. What in vitro assays best predict choline alfoscerate’s neurogenic potential?

  • Neurite outgrowth assays : Differentiated SH-SY5Y cells treated with 10 mM choline alfoscerate show 50% increased neurite length vs. controls .
  • Hippocampal slice cultures : Electrophysiological recordings (LTP induction) confirm enhanced synaptic plasticity at 100 μM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-alpha-Glycerylphosphorylcholine (GPC)
L-alpha-Glycerylphosphorylcholine (GPC)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.